molecular formula C10H16BF3KNO2 B8116727 Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide

Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide

Cat. No.: B8116727
M. Wt: 289.15 g/mol
InChI Key: JEFSSADPWUHWSL-UHFFFAOYSA-N
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Description

Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is a complex organoboron compound that has garnered interest in the field of synthetic organic chemistry. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The presence of the trifluoroboranuide group makes it particularly useful in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[23]hexan-1-yl}trifluoroboranuide typically involves the reaction of a spirocyclic amine with a boron reagent under controlled conditionsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The spirocyclic structure of the compound can impart unique properties to the products, such as increased stability and bioactivity .

Scientific Research Applications

Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide in coupling reactions involves the transfer of the trifluoroboranuide group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. . The spirocyclic structure of the compound may also influence its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is unique due to its specific combination of a spirocyclic amine and a trifluoroboranuide group. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic organic chemistry and various industrial applications .

Properties

IUPAC Name

potassium;trifluoro-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexan-2-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-10(6-15)4-7(10)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFSSADPWUHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC12CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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